molecular formula C9H12O3S B145912 2-Mesitylenesulfonic acid CAS No. 3453-83-6

2-Mesitylenesulfonic acid

Cat. No. B145912
CAS RN: 3453-83-6
M. Wt: 200.26 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-N
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Patent
US04673738

Procedure details

A solution of 2.5 g of mesitylenesulfonic acid dihydrate in 20 ml of ethyl acetate was added to a solution of 5.93 g of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 -cephem-4-carboxylate in 50 ml of ethyl acetate. The deposited crystals were collected by filtration, washed with ethyl acetate and dried to obtain 7.39 g (yield 93.2%) of mesitylenesulfonic acid salt of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 -cephem-4-carboxylate having a melting point of 218°-220° C. (decomp.).
[Compound]
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[C:3]1([CH3:15])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[S:11]([OH:14])(=[O:13])=[O:12]>C(OCC)(=O)C>[C:3]1([CH3:15])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[S:11]([OH:14])(=[O:13])=[O:12] |f:0.1.2|

Inputs

Step One
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.O.C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
Name
pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)methyl]-Δ3 cephem-4-carboxylate
Quantity
5.93 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 348.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.